Diethyl 2-(butylsulfanyl)butanedioate
Description
Structure
2D Structure
Properties
CAS No. |
33020-13-2 |
|---|---|
Molecular Formula |
C12H22O4S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
diethyl 2-butylsulfanylbutanedioate |
InChI |
InChI=1S/C12H22O4S/c1-4-7-8-17-10(12(14)16-6-3)9-11(13)15-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
WGCIZXBZNVCNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound | Substituents at 2-Position | CAS Number | Primary Applications |
|---|---|---|---|
| This compound | Butylsulfanyl (-S-C₄H₉) | 33020-13-2 | Chemical intermediate (presumed) |
| Malathion | [(Dimethoxyphosphinothioyl)thio] | 121-75-5 | Organophosphate insecticide |
| Malaoxon | (Dimethoxyphosphorylsulfanyl) | 1634-78-2 | Oxon metabolite of Malathion |
| Docusate sodium | (2-Ethylhexyl)sulfonate (-SO₃⁻Na⁺) | 577-11-7 | Surfactant, laxative |
Key Observations :
- This compound lacks the phosphorus-containing groups seen in Malathion and Malaoxon, making it distinct from organophosphate pesticides. Its sulfur is part of a thioether group, whereas Docusate sodium contains a sulfonate group, enhancing water solubility .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Malathion | Docusate sodium |
|---|---|---|---|
| Solubility | Likely lipophilic (ester + thioether) | Low in water | Highly water-soluble |
| Reactivity | Stable under neutral conditions | Hydrolyzes in alkaline media | Hydrolytically stable |
| Biological Role | Unknown | Insecticide | Surfactant, stool softener |
Research Findings :
- Malathion degrades into Malaoxon under oxidative conditions, increasing its toxicity . In contrast, the butylsulfanyl group in this compound may confer stability against oxidation, though experimental data are lacking.
- Docusate sodium ’s sulfonate group enables micelle formation, critical for its surfactant properties, while this compound’s hydrophobic thioether group limits aqueous solubility .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate the thiol and accelerate substitution.
- Temperature : 60–80°C balances reaction rate and side-product formation.
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Source Analogy |
|---|---|---|---|---|---|
| 1 | Ethanol, H₂SO₄ | Toluene | 110 | 85–90 | |
| 2 | Butanethiol, K₂CO₃ | DMF | 70 | 60–75 |
(Advanced) How does the butylsulfanyl group influence the compound’s reactivity in hydrolysis or oxidation studies?
Methodological Answer :
The butylsulfanyl (-S-C₄H₉) moiety increases electron density at the adjacent carbonyl, altering hydrolysis kinetics.
Q. Experimental Design :
- Compare hydrolysis rates with diethyl succinate (no thioether) using pH-stat titration.
- Use DFT calculations to model electron density distribution .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
Q. Table 2: Reference Spectral Data (Analogous Compounds)
| Technique | Key Peaks | Source |
|---|---|---|
| ¹³C NMR (DMSO) | 170.2 (C=O), 35.1 (C-S) | |
| GC-MS (EI) | m/z 174 (M⁺-C₄H₉S) |
(Advanced) How can researchers resolve contradictions in environmental persistence data across studies?
Methodological Answer :
Discrepancies may arise from variable experimental conditions (pH, microbial activity).
- Standardized Testing : Follow OECD guidelines for aerobic degradation (e.g., OECD 301B).
- Meta-Analysis : Use statistical tools (ANOVA, regression) to isolate variables. For example, notes diethyl butanedioate’s concentration varied with vintage and defoliation treatment, highlighting context-dependent degradation .
Q. Table 3: Example Variables Affecting Persistence
| Variable | Impact on Degradation Rate | Source |
|---|---|---|
| Soil pH < 6 | Slower hydrolysis | |
| Microbial load | Accelerates breakdown |
(Advanced) What experimental designs are recommended for assessing bioactivity in enzymatic systems?
Q. Methodological Answer :
Q. Critical Considerations :
- Prevent ester hydrolysis in buffer by adjusting pH (e.g., pH 7.4 with 10% DMSO) .
- Validate enzyme activity with positive controls (e.g., paraoxon for AChE inhibition) .
(Basic) How can researchers quantify this compound in complex matrices like plant extracts?
Q. Methodological Answer :
- Sample Prep : Liquid-liquid extraction (ethyl acetate) followed by SPE cleanup.
- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 210 nm.
- Calibration : Use internal standards (e.g., diethyl phthalate) to correct for matrix effects .
(Advanced) What computational methods predict the compound’s environmental toxicity?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
